
1,3-Dimethyl-5-cyanouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-5-cyanouracil is a chemical compound with the formula C7H7N3O2 and a molecular weight of 165.15 g/mol . It is used for research purposes .
Chemical Reactions Analysis
The reaction of 1,3-dimethyl-5-6-diaminouracils with chalcones produced 7,9-dimethyl-2,4-diaryl-1-,7,9-triazaspiro . The transformation of these spiro-compounds to pyrimido .Physical And Chemical Properties Analysis
1,3-Dimethyl-5-cyanouracil has a molecular weight of 165.15 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Molecular Genetics
1,3-Dimethyl-5-cyanouracil has been studied for its potential to form derivatives that exhibit significant molecular packing behaviors. These derivatives are important in understanding the molecular genetics processes, as they can influence the types of bonds formed by uracil with its surroundings .
Medicinal Chemistry
In the realm of medicinal chemistry, 1,3-Dimethyl-5-cyanouracil derivatives have been explored for their antitumor, antiparasitic, and antifungal activities. These compounds are particularly significant in the development of new therapeutic agents .
Agriculture
The compound’s derivatives have been synthesized for potential use in agriculture, possibly as growth regulators or pesticides. The one-pot multicomponent reaction for synthesizing these derivatives provides easy access to diverse uracil derivatives, which could be beneficial for agricultural applications .
Industrial Chemistry
1,3-Dimethyl-5-cyanouracil is also relevant in industrial chemistry, where it may be used in the synthesis of various chemicals. Its properties, such as boiling point and molecular weight, are essential for industrial applications .
Environmental Science
In environmental science, the compound has been identified as having an impact on public health and the environment due to its potential to destroy ozone in the upper atmosphere. This highlights the importance of understanding and regulating its use and disposal .
Analytical Chemistry
This compound is utilized in analytical chemistry, where it’s involved in methods like NMR, HPLC, LC-MS, and UPLC. These techniques are crucial for determining the purity, structure, and concentration of chemicals, which is vital for quality control and research purposes .
Material Science
In material science, 1,3-Dimethyl-5-cyanouracil is part of research into the development of new materials. Its molecular structure and properties can influence the design and synthesis of novel materials with specific characteristics .
Biochemistry Research
Lastly, in biochemistry research, 1,3-Dimethyl-5-cyanouracil is used in the synthesis of nucleotides and nucleosides. These are fundamental components of DNA and RNA, making them crucial for genetic engineering and research into gene expression and regulation .
Safety and Hazards
Mecanismo De Acción
Mode of Action
For instance, some compounds can undergo efficient photoinduced ligand exchange for solvent water molecules, thus simultaneously releasing biologically active ligands and generating new complexes .
Biochemical Pathways
It’s known that similar compounds can affect various pathways, including those involved in dna synthesis and repair .
Result of Action
Similar compounds have been shown to produce active species capable of forming covalent adducts with dna .
Action Environment
It’s known that the photoreactivity of similar compounds can vary as a function of ligand pka and the ph of the medium .
Propiedades
IUPAC Name |
1,3-dimethyl-2,4-dioxopyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-9-4-5(3-8)6(11)10(2)7(9)12/h4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSVXQHYGHTYLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid](/img/structure/B3008460.png)
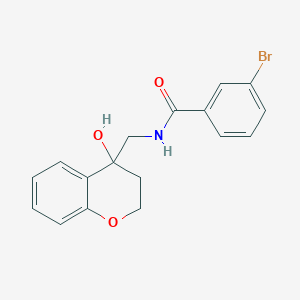
![1-[4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B3008463.png)
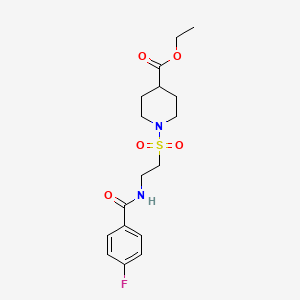
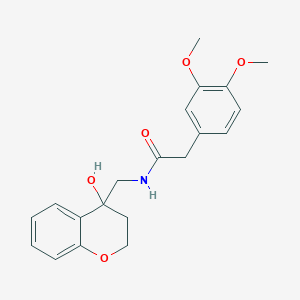
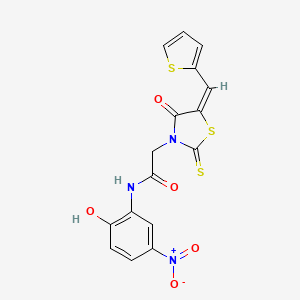
![1-{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,4-dihydro-2,3-pyrazinedione](/img/structure/B3008469.png)
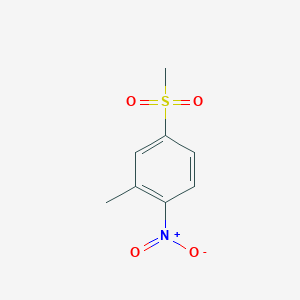
![[1-(4-Fluorophenyl)cyclopropyl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B3008471.png)
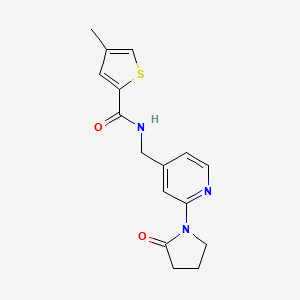

![3-(2-Methoxyethyl)-5-[4-(trifluoromethyl)piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3008479.png)
![1-[7-(Hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]prop-2-en-1-one](/img/structure/B3008480.png)
![({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine](/img/structure/B3008482.png)